molecular formula C11H14ClN3O3S B2536320 2-(3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride CAS No. 1573547-64-4

2-(3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride

Cat. No. B2536320
CAS RN: 1573547-64-4
M. Wt: 303.76
InChI Key: YBFJXGAGTHMHMG-UHFFFAOYSA-N
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Description

Phenylsulfonyl compounds are a class of organic compounds containing a sulfonyl functional group attached to a phenyl ring . They are often used in the synthesis of various pharmaceuticals and other organic compounds .


Molecular Structure Analysis

The molecular structure of phenylsulfonyl compounds consists of a phenyl ring attached to a sulfonyl group. The sulfonyl group consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to another carbon atom .


Chemical Reactions Analysis

Phenylsulfonyl compounds can undergo a variety of chemical reactions, including nucleophilic substitution reactions and elimination reactions . The exact reactions that a specific phenylsulfonyl compound can undergo depend on its specific structure .


Physical And Chemical Properties Analysis

Phenylsulfonyl compounds typically have high boiling points due to the presence of the sulfonyl group, which can form strong dipole-dipole interactions . They are typically soluble in organic solvents .

Mechanism of Action

The mechanism of action of phenylsulfonyl compounds can vary widely depending on the specific compound and its intended use. For example, some phenylsulfonyl compounds are used as inhibitors of certain enzymes, while others may have different mechanisms of action .

Safety and Hazards

Phenylsulfonyl compounds can be hazardous if ingested or if they come into contact with the skin or eyes . They can also be harmful if inhaled . Proper safety precautions should be taken when handling these compounds .

properties

IUPAC Name

2-[3-(benzenesulfonylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S.ClH/c12-7-6-11-13-10(14-17-11)8-18(15,16)9-4-2-1-3-5-9;/h1-5H,6-8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFJXGAGTHMHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=NOC(=N2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride

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